Lipophilicity (XLogP3) Differentiation: Cyclopropyl Imparts Non-Linear LogP Between Methyl and Propyl Analogs
The target compound bearing a 3-cyclopropyl substituent exhibits a computed XLogP3 of 1.9, which is intermediate between the 3-methyl analog (1.7) and the 3-propyl analog (2.5), but notably closer to the methyl value despite the cyclopropyl group containing the same number of carbon atoms as the isopropyl group [1][2][3]. This non-linear behavior arises from the cyclopropyl ring's unique electronic properties (sp²-like character) that reduce hydrophobicity relative to an open-chain alkyl of equivalent carbon count. The 3,6-dimethyl analog (LogP 1.58) is substantially more polar, differing by ΔLogP = 0.32 from the target .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 3-Methyl analog (CAS 937691-36-6): XLogP3 = 1.7; 3-Propyl analog (CAS 1096855-21-8): XLogP3 = 2.5; 3,6-Dimethyl analog (CAS 900136-98-3): LogP = 1.58 |
| Quantified Difference | ΔXLogP3 (target vs. 3-methyl) = +0.2; ΔXLogP3 (target vs. 3-propyl) = −0.6; ΔLogP (target vs. 3,6-dimethyl) = +0.32 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) for target, 3-methyl, and 3-propyl; LogP value for 3,6-dimethyl sourced from Hit2Lead database |
Why This Matters
Lipophilicity differences of 0.2–0.6 log units can alter membrane permeability, plasma protein binding, and metabolic clearance by factors of 2–4×, making the cyclopropyl analog a distinct physicochemical entity from its methyl and propyl counterparts for ADME optimization.
- [1] PubChem CID 25248782: XLogP3-AA = 1.9 for 3-cyclopropyl-6-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid. View Source
- [2] PubChem CID 18802093: XLogP3-AA = 1.7 for 6-ethyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. View Source
- [3] PubChem CID 43379424: XLogP3-AA = 2.5 for 6-ethyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid. View Source
